molecular formula C12H14ClN5O2 B8299026 2-(3,5-Dimethoxyphenylamino)-4-methylamino-6-chloro-1,3,5-triazine

2-(3,5-Dimethoxyphenylamino)-4-methylamino-6-chloro-1,3,5-triazine

Cat. No. B8299026
M. Wt: 295.72 g/mol
InChI Key: SSEXUDGDPOTCRX-UHFFFAOYSA-N
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Patent
US09328076B2

Procedure details

The title compound was synthesized from 2-methylamino-4,6-dichloro-1,3,5-triazine and 3,5-dimethoxyaniline using a similar procedure to the one used in 2. Yield: 73%; Tm 240° C.; FTIR (CH2Cl2/KBr) 3338, 3254, 3136, 3118, 3001, 2955, 2939, 2907, 2838, 1638, 1614, 1583, 1560, 1536, 1484, 1468, 1455, 1431, 1422, 1397, 1384, 1273, 1251, 1228, 1206, 1191, 1176, 1151, 1127, 1072, 1064, 986, 923, 874, 846, 836, 805, 795, 739, 717, 683 cm−1; 1H NMR (300 MHz, DMSO-d6, 298 K) δ 10.02, 9.84 (s, s, 1H), 8.12, 8.00 (s, s, 1H), 7.08, 7.00 (s, s, 2H), 6.19 (s, 1H), 3.71 (s, 6H), 2.85, 2.80 (s, d, 3J=4.7 Hz, 3H) ppm; 13C NMR (75 MHz, DMSO-d6): δ 168.3, 167.5, 165.8, 165.7, 163.6, 163.0, 160.2, 140.6, 140.5, 98.5, 98.1, 94.9, 94.5, 54.9, 27.4, 27.2 ppm; HRMS (EI) calcd. for C12H14ClN5O2 (m/e): 295.0836. found: 295.0843.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 KBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:8]=[C:7](Cl)[N:6]=[C:5]([Cl:10])[N:4]=1.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1)[NH2:16].C(Cl)Cl.[K+].[Br-]>>[CH3:21][O:20][C:18]1[CH:17]=[C:15]([NH:16][C:7]2[N:8]=[C:3]([NH:2][CH3:1])[N:4]=[C:5]([Cl:10])[N:6]=2)[CH:14]=[C:13]([O:12][CH3:11])[CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Step Two
Name
CH2Cl2 KBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tm 240° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NC1=NC(=NC(=N1)NC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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